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molecular formula C9H9FO3S B8772902 1-((4-Fluorophenyl)sulfonyl)propan-2-one

1-((4-Fluorophenyl)sulfonyl)propan-2-one

Cat. No. B8772902
M. Wt: 216.23 g/mol
InChI Key: VRNMGAPARZPQPX-UHFFFAOYSA-N
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Patent
US07507730B2

Procedure details

NaOH (1.0M, 40.5 mL, 40.5 mmol) was added at 0° C. to a solution of 4-fluorothiophenol (5.20 g, 40.5 mmol) in methanol (100 mL) followed by addition of chloroacetone (3.87 mL, 48.6 mmol). The reaction was stirred at 0° C. for 5 minutes. Oxone (50 g, 81 mmol) was added all at once. The suspension was stirred at 0° C. and monitored by LC-MS until there was no sulfoxide (reaction intermediate) observed. The reaction was filtered and solid washed with diethyl ether. Most organic solvents were removed from the filtrate. The solution was extracted with diethyl ether three times. Combined organic phases were extracted with 5% NaOH aq. solution three times. Combined aqueous phases were acidified with 1.0N hydrochloric acid to precipitate product. Pure Step A product, 1-(4-fluorophenylsulfonyl)propan-2-one, was obtained after flash chromatography (silica gel, 3:7 ethyl acetate:hexanes) as a white solid. LC-MS found: (M+1)+=217.2.
Name
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7](S)=[CH:6][CH:5]=1.Cl[CH2:12][C:13](=[O:15])[CH3:14].O[O:17][S:18]([O-:20])=O.[K+]>CO>[F:3][C:4]1[CH:9]=[CH:8][C:7]([S:18]([CH2:12][C:13](=[O:15])[CH3:14])(=[O:20])=[O:17])=[CH:6][CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
40.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.87 mL
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Four
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred at 0° C.
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
solid washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
Most organic solvents were removed from the filtrate
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether three times
EXTRACTION
Type
EXTRACTION
Details
Combined organic phases were extracted with 5% NaOH aq. solution three times
CUSTOM
Type
CUSTOM
Details
to precipitate product

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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